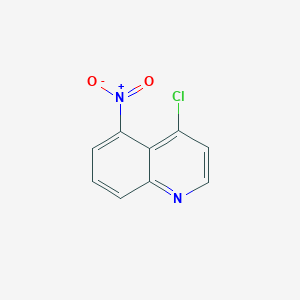

4-氯-5-硝基喹啉

描述

4-Chloro-5-nitroquinoline is an organic compound with the chemical formula C9H5ClN2O2. It is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .

Synthesis Analysis

Quinoline derivatives are synthesized using a variety of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 4-Chloro-5-nitroquinoline is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .Physical And Chemical Properties Analysis

4-Chloro-5-nitroquinoline is a solid at room temperature . Its molecular weight is 208.6 g/mol.科学研究应用

结构分析和分子相互作用

- 对涉及5-硝基喹啉的氢键共晶体结构的研究揭示了分子相互作用和键合特性。例如,研究探讨了5-硝基喹啉与各种氯硝基苯甲酸异构体形成的1:1氢键共晶体的结构,突出了这些复合物中短氢键的重要性(Gotoh & Ishida, 2019)。

合成和化学转化

- 喹啉衍生物,包括从4-氯-5-硝基喹啉衍生的物质,在各种杂环化合物的合成中起着关键作用。它们作为合成杂环[c]喹啉和其他复杂分子的前体,突显了它们在开发具有潜在化疗价值的新化学实体中的作用(Khodair et al., 1999)。

致突变和致癌性质

- 4-硝基喹啉1-氧化物,4-硝基喹啉的衍生物,已被广泛研究其致突变和致癌性质。它通过形成臃肿的嘌呤加合物诱导突变,并已用于遗传筛选和DNA损伤修复研究(Downes et al., 2014)。

与生物分子的相互作用

- 对4-硝基喹啉1-氧化物与脱氧核苷酸的相互作用进行了探索,揭示了其对DNA中鸟嘌呤残基的偏好。这项研究有助于理解某些化合物与遗传物质的相互作用方式,影响其致突变或治疗潜力(Winkle & Tinoco, 1977)。

新型前药系统的开发

- 从4-氯-5-硝基喹啉合成的2-芳基-5-硝基喹啉已被研究作为潜在的生物还原激活的前药系统。这些研究有助于探索新的药物传递机制,并开发更有效的治疗药物(Couch et al., 2008)。

光谱表征和计算研究

- 关于8-羟基喹啉衍生物的光谱和计算研究,包括与4-氯-5-硝基喹啉相关的研究,为其反应性质提供了宝贵的见解。这样的研究有助于新材料的开发和对化学行为的理解(Sureshkumar et al., 2018)。

作用机制

Target of Action

Quinolines, a class of compounds to which 4-chloro-5-nitroquinoline belongs, are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities .

Mode of Action

Quinolines and their derivatives are known to interact with various biological targets through different mechanisms of action, often resulting in changes at the cellular level .

Biochemical Pathways

Quinolines are known to impact a variety of biochemical pathways, depending on their specific structures and functional groups .

Pharmacokinetics

The ADME properties of 4-Chloro-5-nitroquinoline indicate high gastrointestinal absorption and blood-brain barrier permeabilityThe compound’s lipophilicity (Log Po/w) ranges from 0.86 to 2.8, depending on the method of calculation . These properties suggest that 4-Chloro-5-nitroquinoline has good bioavailability.

Result of Action

Quinolines are known to have a wide range of effects at the molecular and cellular levels, including alterations in cell viability, cell cycle distribution, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-nitroquinoline. For instance, the synthesis of quinolines can be influenced by factors such as reaction conditions and the presence of catalysts . .

安全和危害

未来方向

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-microbial, and anti-viral activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

属性

IUPAC Name |

4-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKLLQSQXXCSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503345 | |

| Record name | 4-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-nitroquinoline | |

CAS RN |

40106-98-7 | |

| Record name | 4-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

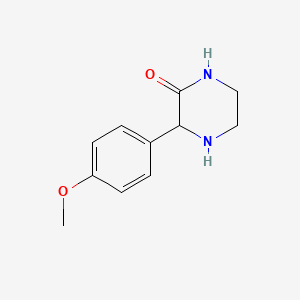

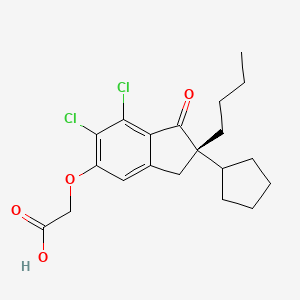

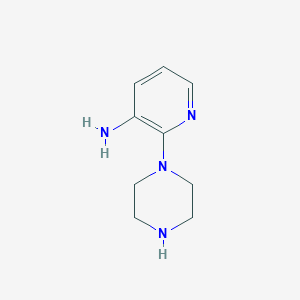

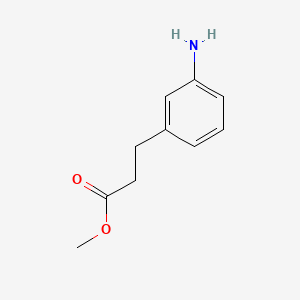

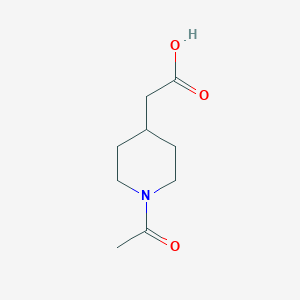

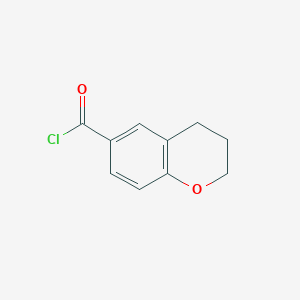

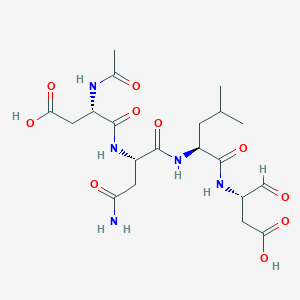

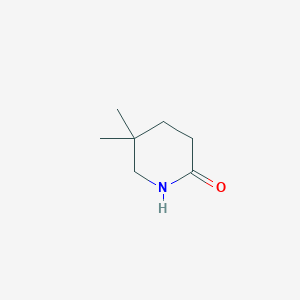

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)